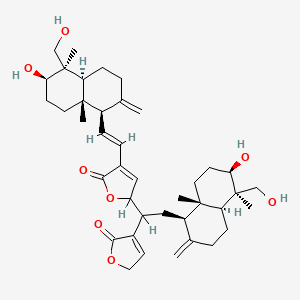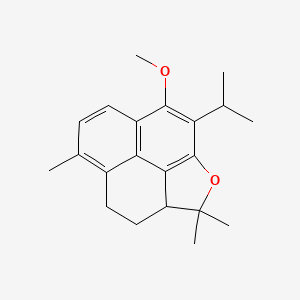
ビスアンドログラフォライド
説明
Synthesis Analysis
The synthesis of bisandrographolide involves isolating it from the aerial parts of Andrographis paniculata. A notable method described involves the extraction and purification of novel bis-andrographolide ethers alongside other compounds from the plant, highlighting the complexity and efficiency of natural product extraction techniques (Reddy et al., 2005).
Molecular Structure Analysis
The molecular structure of bisandrographolide and its derivatives has been elucidated through various spectroscopic methods, including NMR and IR spectroscopy. These studies provide insight into the compound's stereochemistry and functional groups, essential for understanding its reactivity and biological activity (Cava et al., 1965).
Chemical Reactions and Properties
Research on bisandrographolide also explores its chemical reactivity, including oxidation reactions that yield various derivatives. These studies reveal the compound's functional groups' reactivity, which is crucial for synthetic modification and the development of bisandrographolide-based therapeutics (Mathad et al., 2006).
Physical Properties Analysis
The physical properties of bisandrographolide, such as solubility, melting point, and crystal structure, are investigated to better understand its pharmacokinetic profile and formulation potential. High-speed counter-current chromatography has been used to separate bisandrographolide from other diterpenes, indicating its distinct physical characteristics and purity requirements for research and application purposes (Qizhen et al., 2003).
Chemical Properties Analysis
The chemical properties of bisandrographolide, including its acid-base behavior, reactivity towards various reagents, and stability under different conditions, are crucial for its application in drug development. Synthesis and structural modification studies aim to enhance its biological activity and stability, providing valuable insights into its mechanism of action and therapeutic potential (Ren-fa, 2005).
科学的研究の応用
抗ウイルス剤
ビスアンドログラフォライドを含むアンドログラフォライドは、主要なウイルス感染症に対する強力な抗ウイルス剤として可能性を示しています {svg_1}. これらは、ウイルスの侵入、複製、および放出を阻害することが判明しており、治療介入のための有望な道筋を提供しています {svg_2}.
抗炎症剤
ビスアンドログラフォライドは、天然の抗炎症剤として認識されています {svg_3}. これは、呼吸器、消化器、免疫、神経、心臓血管、骨格、および腫瘍系疾患を含むさまざまな炎症性疾患の治療に良好な効果を示しています {svg_4}.
バイオアベイラビリティの向上
マイクロスフェア、リポソーム、ニオソーム、ナノ粒子などの革新的な送達システムは、ビスアンドログラフォライドのバイオアベイラビリティと標的への特異的送達を向上させるために使用されてきました {svg_5}.
他の薬物との相乗効果
研究により、ビスアンドログラフォライドは、カスパーゼ-8、p53活性、およびBaxコンフォメーションの有意な変化の増強を通じて、5-フルオロウラシル(5-FU)のアポトーシスを相乗的に誘発できることが示されています {svg_6}.
作用機序
Target of Action
Bisandrographolide, also known as Bisandrographolide A (BAA), is a compound derived from the plant Andrographis paniculata . The primary target of BAA is the TRPV4 channels . These channels are part of the transient receptor potential superfamily of ion channels . Activation of these channels by BAA might play a role in some of the reported effects of Andrographis extract in traditional medicine .
Mode of Action
BAA activates TRPV4 channels with an EC50 of 790–950 nM . BAA can activate the channel in a membrane-delimited manner . This interaction with its targets leads to changes in the cellular environment, potentially influencing various biological processes.
Biochemical Pathways
It is known that andrographolide, a related compound, acts on many inflammation-related signaling pathways Given the structural similarity, it is plausible that BAA may also influence similar pathways
Pharmacokinetics
Research on andrographolide, a related compound, suggests that innovative delivery systems such as microspheres, liposomes, niosomes, and nanoparticles can enhance bioavailability and target-specific delivery
Result of Action
It is known that activation of trpv4 channels can have various effects depending on the cellular context . Given that BAA activates these channels, it may have diverse effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of BAA may be influenced by various environmental factors. For instance, the plant Andrographis paniculata, from which BAA is derived, is used in traditional medicine to ‘cool’ and relieve internal heat, inflammation, and pain . This suggests that the effects of BAA may be influenced by the internal environment of the body.
特性
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWOZANSOUSAY-LZBAHHAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/no-structure.png)

![N-(tert-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B1180538.png)